molecular formula C11H13ClN2O3 B1414973 5-chloro-N-(4-nitrophenyl)pentanamide CAS No. 1039914-85-6

5-chloro-N-(4-nitrophenyl)pentanamide

Cat. No.: B1414973
CAS No.: 1039914-85-6
M. Wt: 256.68 g/mol
InChI Key: FCEDLTRFGDDBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

5-chloro-N-(4-nitrophenyl)pentanamide plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has been used in the preparation of Apixaban and its intermediates . The interactions between this compound and biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions, which can alter the conformation and activity of target proteins.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells involved. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in apoptosis and cell proliferation . Additionally, this compound can modulate metabolic pathways by interacting with key enzymes, thereby altering the flux of metabolites within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with enzymes involved in the synthesis of Apixaban suggests a role in modulating enzymatic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable when stored under dry, room temperature conditions . Over time, however, it may undergo degradation, which can impact its efficacy and potency in biochemical assays. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, toxic or adverse effects may be observed . These effects can include cellular toxicity, disruption of metabolic pathways, and alterations in physiological functions. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in the synthesis of Apixaban highlights its importance in pharmaceutical development . The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites within the cell. These interactions can have significant implications for cellular metabolism and overall biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes . Once inside the cell, this compound may accumulate in certain compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(4-nitrophenyl)pentanamide involves the reaction of 5-chloropentanoyl chloride with 4-nitroaniline under controlled conditions . The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .

Properties

IUPAC Name

5-chloro-N-(4-nitrophenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c12-8-2-1-3-11(15)13-9-4-6-10(7-5-9)14(16)17/h4-7H,1-3,8H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEDLTRFGDDBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCCCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 5-chloro-N-(4-nitrophenyl)pentanamide crystallizes in the monoclinic crystal system with the space group P21/c. The unit cell dimensions are a = 8.036(4) Å, b = 15.972(5) Å, c = 9.829(5) Å, α = 90°, β = 104.227(2)°, γ = 90°. The unit cell volume is 1222.98 Å3, and it contains four molecules (Z = 4). The calculated density is 1.3941 g cm−3 [].

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